2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 154869-00-8
VCID: VC5585913
InChI: InChI=1S/C19H15NO4/c1-23-15-8-10-7-13-17(19(21)22)11-5-3-4-6-14(11)20-18(13)12(10)9-16(15)24-2/h3-6,8-9H,7H2,1-2H3,(H,21,22)
SMILES: COC1=C(C=C2C(=C1)CC3=C(C4=CC=CC=C4N=C32)C(=O)O)OC
Molecular Formula: C19H15NO4
Molecular Weight: 321.332

2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid

CAS No.: 154869-00-8

Cat. No.: VC5585913

Molecular Formula: C19H15NO4

Molecular Weight: 321.332

* For research use only. Not for human or veterinary use.

2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid - 154869-00-8

Specification

CAS No. 154869-00-8
Molecular Formula C19H15NO4
Molecular Weight 321.332
IUPAC Name 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid
Standard InChI InChI=1S/C19H15NO4/c1-23-15-8-10-7-13-17(19(21)22)11-5-3-4-6-14(11)20-18(13)12(10)9-16(15)24-2/h3-6,8-9H,7H2,1-2H3,(H,21,22)
Standard InChI Key ZEDLSMFUNOJCLH-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)CC3=C(C4=CC=CC=C4N=C32)C(=O)O)OC

Introduction

Structural Characteristics and Molecular Descriptors

Core Architecture and Functionalization

The molecule features a planar indeno[1,2-b]quinoline system comprising a quinoline moiety fused to an indene ring. Key substitutions include:

  • 2,3-Dimethoxy groups: Electron-donating substituents at positions 2 and 3 influence electron density distribution and hydrogen bonding capacity.

  • 10-Carboxylic acid: Introduces acidity (pKa ≈ 4.5–5.0 estimated) and hydrogen bond donor/acceptor capabilities critical for target interactions .

Physicochemical Properties

Table 1 summarizes critical parameters derived from computational modeling :

PropertyValue
Molecular formulaC₁₉H₁₅NO₄
Molecular weight (g/mol)321.3
LogP (octanol-water)3.3
Topological polar surface area68.6 Ų
Hydrogen bond donors1 (COOH)
Hydrogen bond acceptors5

The moderate LogP indicates balanced hydrophilicity-lipophilicity, favorable for passive diffusion across biological membranes. The polar surface area suggests limited blood-brain barrier penetration, aligning with typical drug-like molecules .

Synthetic Methodologies

Multicomponent Reaction Strategies

A scalable synthesis employs high-temperature water (HTW) and microwave-assisted one-pot reactions . Key steps include:

  • Cyclocondensation: 2-Aminobenzaldehyde derivatives react with cyclic ketones under acidic conditions (p-toluenesulfonic acid) to form the indenoquinoline core.

  • Functionalization: Sequential methoxylation and carboxylation introduce substituents. Microwave irradiation (150°C, 300 W) reduces reaction times from hours to minutes compared to conventional heating .

Crystallographic and Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at 1684 cm⁻¹ (C=O stretch) and 1190 cm⁻¹ (C-O-C ether) .

  • X-ray Diffraction: Planar core structure with dihedral angles <5° between fused rings, confirming π-conjugation .

Computational ADMET Profiling

Pharmacokinetic Predictions

  • Absorption: High intestinal permeability predicted (Caco-2 permeability >5 × 10⁻⁶ cm/s) .

  • Metabolism: Susceptible to hepatic CYP3A4-mediated demethylation due to methoxy groups .

Toxicity Risks

  • hERG Inhibition: Low risk (IC₅₀ >10 μM predicted), suggesting minimal cardiotoxicity .

  • Ames Test: Negative mutagenicity predicted owing to stable aromatic system .

Inferred Biological Activities from Structural Analogs

Topoisomerase I Inhibition

Indenoisoquinolines with 2,3-dimethoxy substitutions exhibit nanomolar Top1 inhibition (e.g., indotecan, IC₅₀ = 22 nM) . The planar system intercalates DNA, while the carboxylic acid stabilizes enzyme interactions through salt bridges .

OrganismMIC (μM)Mechanism
Staphylococcus aureus8.2DNA gyrase inhibition
Escherichia coli32.7Membrane disruption

Data extrapolated from methyl and nitro-substituted analogs .

Research Gaps and Future Directions

  • Experimental Validation: Prioritize in vitro assays for Top1 inhibition and antimicrobial screening.

  • Prodrug Development: Esterify carboxylic acid to enhance bioavailability.

  • Structure-Activity Studies: Systematically vary methoxy positions and examine effects on target engagement.

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